11-Oxo Etiocholanolone-d4 is a synthetic derivative of the natural steroid metabolite etiocholanolone, which is itself a metabolite of testosterone. This compound is notable for its role in various biological processes and its applications in scientific research. Classified under the category of steroids, 11-Oxo Etiocholanolone-d4 is primarily recognized for its use in animal health supplements and its potential therapeutic effects, particularly in immunosuppression and inflammation reduction. The compound is identified by its CAS number 739-27-5 and has several synonyms, including 11-Ketoetiocholanolone and 3α-Hydroxy-5β-androstane-11,17-dione .
The synthesis of 11-Oxo Etiocholanolone-d4 typically involves the incorporation of deuterium isotopes into the molecular structure. This process can be achieved through various synthetic routes, often utilizing deuterated reagents and solvents to ensure high purity and selective incorporation of deuterium atoms.
The molecular formula for 11-Oxo Etiocholanolone-d4 is , with a molecular weight of approximately 304.424 g/mol. The compound features a steroid backbone with specific functional groups that define its biological activity.
The structural representation includes multiple stereocenters, which contribute to its pharmacological properties.
11-Oxo Etiocholanolone-d4 participates in various chemical reactions, which are crucial for its functional applications in research.
Typical reagents include sodium borohydride for reductions and potassium permanganate for oxidations. These reactions are often conducted under controlled temperatures to ensure efficiency and selectivity.
The mechanism of action for 11-Oxo Etiocholanolone-d4 primarily involves modulation of steroid metabolism pathways. As a metabolite of testosterone, it interacts with specific enzymes such as 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), inhibiting cortisol production. This action contributes to its immunosuppressive effects, potentially reducing inflammation and promoting wound healing .
11-Oxo Etiocholanolone-d4 has several scientific applications:
11-Oxo etiocholanolone-d4 is a deuterium-labeled analog of the endogenous steroid metabolite 11-oxo etiocholanolone, which serves as a terminal biomarker in the 11-oxygenated androgen pathway. This pathway originates in the adrenal zona fasciculata and reticularis, where cholesterol undergoes sequential enzymatic modifications. The primary adrenal androgens—11β-hydroxyandrostenedione (11-OHA4) and 11β-hydroxytestosterone (11-OHT)—are synthesized via cytochrome P450 11β-hydroxylase (CYP11B1)-mediated hydroxylation of androstenedione and testosterone, respectively [6] [8]. These 11β-hydroxylated precursors are subsequently oxidized by 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) to yield 11-ketoandrostenedione (11-KA4) and 11-ketotestosterone (11-KT), potent androgens with affinity for the human androgen receptor [2] [7].
11-Oxo etiocholanolone arises from the irreversible 5β-reduction of 11-KT by aldo-keto reductase 1D1 (AKR1D1), followed by 3α-reduction via 3α-hydroxysteroid dehydrogenases (AKR1C1–4). This conversion represents a critical inactivation step, directing active androgens toward urinary excretion. The deuterated form (11-oxo etiocholanolone-d4) incorporates stable isotopes at specific positions, enabling precise tracing of this metabolic flux in research settings [3] [5].
Table 1: Key Precursors and Enzymes in 11-Oxo Etiocholanolone Synthesis
Compound | Enzyme Involved | Biological Role |
---|---|---|
Androstenedione (A4) | CYP11B1 | Precursor for 11β-hydroxyandrostenedione |
11β-hydroxyandrostenedione | 11βHSD2 | Converted to 11-ketoandrostenedione |
11-ketotestosterone (11-KT) | AKR1D1 | 5β-reduction to 11-ketoetiocholanolone |
11-ketoetiocholanolone | AKR1C4 | 3α-reduction to 11-oxo etiocholanolone |
The biosynthesis of 11-oxo etiocholanolone is governed by a tightly regulated enzymatic cascade:
Table 2: Kinetic Parameters of Key Enzymes in 11-Oxo Etiocholanolone Formation
Enzyme | Substrate | Km (μM) | kcat (min−1) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
AKR1D1 | 11-KT | 1.2 ± 0.3 | 0.25 ± 0.02 | 0.21 ± 0.05 |
SRD5A2 | 11-KT | 4.7 ± 0.9 | 0.08 ± 0.01 | 0.017 ± 0.003 |
AKR1C4 | 11-keto-5β-DHT | 5.4 ± 1.1 | 3.1 ± 0.4 | 0.57 ± 0.12 |
In congenital adrenal hyperplasia due to 21-hydroxylase deficiency (21-OHD) or 11β-hydroxylase deficiency (11β-OHD), glucocorticoid synthesis is impaired, leading to ACTH-driven adrenal hyperplasia and accumulation of steroid precursors. These precursors are shunted toward alternative androgen pathways, resulting in elevated 11-oxygenated androgens and their metabolites, including 11-oxo etiocholanolone [1] [6].
Table 3: Biomarker Profiles in CAH Variants
CAH Type | Deficient Enzyme | Elevated Precursors | 11-Oxygenated Metabolites | Clinical Features |
---|---|---|---|---|
21-OHD (Classic) | CYP21A2 | 17α-OHP, Androstenedione | ↑↑ 11-oxo etiocholanolone, 11β-hydroxyandrosterone | Virilization, Salt wasting |
11β-OHD (Classic) | CYP11B1 | 11-Deoxycortisol, DOC | ↑↑↑ 11-oxo etiocholanolone, 11-ketoandrosterone | Virilization, Hypertension |
Non-classic CAH | Partial enzyme loss | Mild 17α-OHP elevation | ↑ 11-oxo etiocholanolone | Hirsutism, Infertility |
Note: DOC = Deoxycorticosterone; Virilization includes precocious puberty, clitoromegaly, and acne.
The quantification of 11-oxo etiocholanolone in urine or serum via LC-MS/MS provides a sensitive biomarker for monitoring adrenal-specific androgen excess in CAH, particularly when traditional androgens (testosterone, DHEAS) show equivocal results [7]. Its stability across age groups and menstrual cycles further enhances its clinical utility [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7